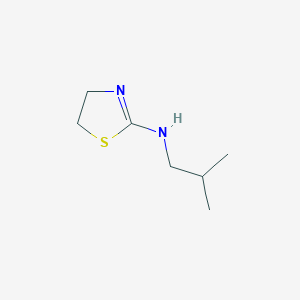

(4,5-Dihydro-thiazol-2-yl)-isobutyl-amine

Description

Significance of the Dihydrothiazole Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry Research

The dihydrothiazole ring is a prominent heterocyclic scaffold that has garnered substantial attention in the fields of chemical biology and medicinal chemistry. researchgate.net This five-membered ring system, containing both sulfur and nitrogen atoms, is a key structural component in a variety of biologically active molecules. nih.gov Its significance stems from its ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids, making it a privileged scaffold in drug discovery. nih.gov

The inherent structural features of the dihydrothiazole ring, including its partial saturation, provide a three-dimensional geometry that can be advantageous for fitting into the active sites of enzymes or the binding pockets of receptors. This contrasts with its fully aromatic counterpart, thiazole (B1198619), and allows for different spatial arrangements of substituents.

Researchers have extensively explored dihydrothiazole derivatives for a wide range of therapeutic applications. The diverse biological activities associated with this scaffold underscore its importance in medicinal chemistry.

Table 1: Reported Biological Activities of Dihydrothiazole and Thiazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Derivatives have shown activity against various strains of bacteria and fungi. nih.gov |

| Anticancer | Certain analogues have demonstrated antiproliferative effects on cancer cell lines. nih.gov |

| Anti-inflammatory | The scaffold is present in molecules with anti-inflammatory properties. |

| Metallo-β-lactamase Inhibition | 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases, enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.govnih.gov |

| Antimycobacterial & Antiplasmodial | Compounds derived from the 2-amino-4-(2-pyridyl) thiazole scaffold have been synthesized and tested for in vitro antimycobacterial and antiplasmodial activity. nih.gov |

Rationale for Dedicated Research Focus on (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine and its Analogues

The rationale for a dedicated research focus on this compound and its analogues is rooted in the established biological significance of the 2-aminothiazoline core and the potential for the isobutyl substituent to confer desirable pharmacological properties. The exploration of analogues allows for a systematic investigation of the structure-activity relationship (SAR), which is crucial for optimizing lead compounds in drug discovery.

For instance, a study on novel thiazol-2-amines and their analogues highlighted that modifications at the secondary amine position had a significant impact on their in-vitro antimicrobial activity. nih.gov This suggests that the isobutyl group in this compound could play a critical role in its potential biological effects.

Furthermore, the synthesis of a library of related compounds allows for screening against a wide array of biological targets. This approach can lead to the identification of novel therapeutic agents for various diseases. The development of efficient synthetic routes to access these analogues is a key aspect of this research. nih.gov

Table 2: Examples of Research on Analogues of this compound

| Research Focus | Key Findings |

|---|---|

| Antimicrobial Activity of Thiazol-2-amines | A series of novel thiazol-2-amines were synthesized and evaluated for their in-vitro anti-microbial activity against pathogenic strains of bacteria and fungi. The structure-activity relationship showed that the nature of the secondary amine significantly influenced the antimicrobial activity. nih.gov |

| Anticancer Activity of 2-aminothiazole (B372263) derivatives | Various 2-aminothiazole derivatives have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines, with some compounds showing promising results. nih.gov |

| Metallo-β-lactamase Inhibitors | Research on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids identified them as a new class of inhibitors for metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov |

| Antimycobacterial and Antiplasmodial Agents | A series of compounds based on the 2-amino-4-(2-pyridyl) thiazole scaffold were investigated for their activity against Mycobacterium tuberculosis and Plasmodium falciparum. nih.gov |

The collective findings from research on analogous compounds provide a strong impetus for the continued investigation of this compound and its derivatives as potential sources of new therapeutic leads.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-6(2)5-9-7-8-3-4-10-7/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGHZGVLJOTEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396844 | |

| Record name | (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79146-95-5 | |

| Record name | 4,5-Dihydro-N-(2-methylpropyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79146-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dihydro Thiazol 2 Yl Isobutyl Amine and Its Derivatives

Strategies for 4,5-Dihydrothiazole Ring Formation

The formation of the 4,5-dihydrothiazole ring is the crucial step in the synthesis of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine. The primary approaches involve the cyclization of linear precursors that contain the necessary nitrogen, sulfur, and carbon atoms.

Classical and Modified Hantzsch-type Cyclization Reactions

The Hantzsch thiazole (B1198619) synthesis is a foundational method for the formation of thiazole rings, and its principles can be adapted for the synthesis of 4,5-dihydrothiazoles. researchgate.netnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide or a thiourea (B124793) derivative. researchgate.netmdpi.com

In the context of synthesizing this compound, a modified Hantzsch reaction would involve the reaction of an N-substituted thiourea, specifically N-isobutylthiourea, with a suitable α-halo carbonyl compound. For the unsubstituted 4,5-dihydrothiazole ring, a 2-haloacetaldehyde or a synthetic equivalent would be used. However, a more common and stable starting material is a 2-haloethanol, which upon reaction and subsequent dehydration, forms the dihydrothiazole ring.

The general mechanism involves the initial S-alkylation of the thiourea by the α-halo compound, followed by an intramolecular cyclization and dehydration to yield the 2-amino-4,5-dihydrothiazole derivative. The reaction conditions can influence the regioselectivity, particularly when using N-monosubstituted thioureas. While neutral conditions typically yield 2-(N-substituted amino)thiazoles, acidic conditions can lead to mixtures with 3-substituted 2-imino-2,3-dihydrothiazoles. uni-halle.de

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| N-isobutylthiourea | 2-Bromoethanol | Heat, solvent (e.g., ethanol) | This compound | nih.gov |

| α-Haloketone | N-monosubstituted thiourea | Acidic conditions | Mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | uni-halle.de |

One-Pot Synthesis Approaches to Dihydrothiazoles

One-pot syntheses are highly efficient as they allow for the formation of complex molecules from simple precursors in a single reaction vessel, avoiding the isolation of intermediates. researchgate.net For the synthesis of N-substituted 2-amino-4,5-dihydrothiazoles, one-pot procedures often involve the in-situ formation of the necessary thioamide or thiourea precursor.

A common one-pot approach involves a three-component reaction. For instance, an aldehyde, an amine (like isobutylamine), and a source of sulfur and a C1 unit can be combined. More specifically, a reaction between an α-nitro epoxide, potassium thiocyanate, and a primary amine can yield polysubstituted 2-aminothiazoles in an efficient and environmentally friendly manner. organic-chemistry.org Another approach is the condensation of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) in the presence of a reusable catalyst. nih.govnih.gov These methods are highly adaptable for creating libraries of substituted dihydrothiazole derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| α-Nitro epoxide | Potassium thiocyanate | Primary amine | n-Propanol, 40°C | Polysubstituted 2-aminothiazoles | organic-chemistry.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehyde | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | nih.govnih.gov |

Cyclization of Open-Chain Precursors for Thiazoline (B8809763) Formation

This strategy involves the synthesis of a linear molecule that already contains the core structure of the final product, which is then induced to cyclize.

The cyclodehydration of N-acyl-2-mercaptoethylamine (N-acylcysteamine) derivatives is a direct route to 2-substituted thiazolines. researchgate.netresearchgate.net This reaction involves the removal of a water molecule to form the C=N bond of the thiazoline ring. Various reagents can promote this transformation. The combination of triphenylphosphine (B44618) oxide (Ph3P=O) and trifluoromethanesulfonic anhydride (B1165640) (Tf2O) is a powerful dehydrating agent that can facilitate this cyclization under mild conditions. researchgate.net

Titanium tetrachloride (TiCl4) is another Lewis acid that can be employed to catalyze the cyclization of hydroxyethyl (B10761427) thioamides to form 2-thiazolines. researchgate.net It activates the amide carbonyl group, making it more susceptible to nucleophilic attack by the thiol group.

| Precursor | Reagent | Product | Reference |

| N-acyl-2-mercaptoethylamine | Ph3P=O/Tf2O | 2-substituted-4,5-dihydrothiazole | researchgate.net |

| Hydroxyethyl thioamide | TiCl4 | 2-substituted-4,5-dihydrothiazole | researchgate.net |

Isothiocyanates are versatile precursors for the synthesis of 2-amino-4,5-dihydrothiazole derivatives. researchgate.net The reaction of an isothiocyanate, such as isobutyl isothiocyanate, with a molecule containing a nucleophilic amine and a leaving group on a two-carbon tether (e.g., 2-bromoethylamine) can lead to the formation of the dihydrothiazole ring. The reaction proceeds via initial nucleophilic attack of the amine on the isothiocyanate, followed by intramolecular S-alkylation.

The use of thioketones in the synthesis of 4,5-dihydrothiazoles is less common but can be achieved through cycloaddition reactions. For instance, hetero-Diels-Alder reactions of in situ-generated azoalkenes with thioketones have been shown to produce 1,3,4-thiadiazine derivatives, showcasing the reactivity of thioketones in forming sulfur- and nitrogen-containing heterocycles. nih.gov

| Precursor 1 | Precursor 2 | Product Type | Reference |

| Isobutyl isothiocyanate | 2-Bromoethylamine | 2-Isobutylamino-4,5-dihydrothiazole | researchgate.net |

| Thioketone | Azoalkene | 1,3,4-Thiadiazine derivative | nih.gov |

This is the classical Hantzsch synthesis, as discussed in section 2.1.1. The reaction between a thiourea (for 2-aminothiazolines) or a thioamide (for 2-substituted thiazolines) and an α-halo carbonyl compound is a robust and widely used method. researchgate.netresearchgate.net The mechanism involves the sulfur atom of the thioamide acting as a nucleophile to displace the halide, followed by cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration. researchgate.net This method allows for the introduction of a wide variety of substituents at the 2-position of the thiazoline ring, depending on the choice of thioamide.

| Precursor 1 | Precursor 2 | Product Type | Reference |

| Thioamide | α-Haloketone | 2-Substituted thiazole | researchgate.netresearchgate.net |

| N-Isobutylthiourea | 2-Chloroacetaldehyde | This compound | nih.gov |

Metal-Mediated and Organocatalytic Approaches to 2-Thiazolines

The synthesis of the 2-thiazoline (4,5-dihydrothiazole) scaffold, the central component of the target molecule, has been significantly advanced through the use of metal-mediated and organocatalytic methods. nih.gov These modern approaches offer improvements in efficiency, selectivity, and reaction conditions compared to classical methods. Transition-metal catalysts, in particular, have played a crucial role in developing stereoselective syntheses of N-heterocycles like 2-thiazolines.

Metal-catalyzed protocols often facilitate key bond formations, such as C-N and C-S bonds, which are essential for constructing the heterocyclic ring. For instance, ruthenium-catalyzed oxidation of thiazolidines using tert-butylhydroperoxide (TBHP) provides a chemoselective and regioselective route to 2-thiazolines under mild conditions. researchgate.netresearchgate.net Similarly, molybdenum(VI) oxide has been identified as a highly effective catalyst for the dehydrative cyclization of S-unprotected cysteine dipeptides to form thiazolines. researchgate.netgoogle.com

In the realm of organocatalysis, acid catalysts like triflic acid (TfOH) have been shown to effectively promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to yield 2-oxazolines, a reaction principle that is analogous to thiazoline synthesis from N-(2-mercaptoethyl)amides. google.com Furthermore, metal-free approaches, such as the use of PIDA (phenyliodine diacetate) as an oxidant, enable the oxidative difunctionalization of N-allylthioamides to produce thiazoline frameworks under mild conditions. researchgate.net

Condensation Reactions of β-Aminothiols

A foundational and widely utilized method for constructing the 2-thiazoline ring is the condensation of β-aminothiols with various carbonyl-containing or nitrile compounds. researchgate.net This approach directly forms the thiazoline heterocycle by reacting the bifunctional β-aminothiol with a suitable electrophile.

Commonly, β-aminothiols are condensed with nitriles, carboxylic acids, or esters. researchgate.netumpr.ac.idorganic-chemistry.org The reaction with nitriles, often carried out under microwave irradiation in solvent-free conditions, proceeds through a proposed mechanism involving the initial nucleophilic attack of the thiol group, followed by an intramolecular conjugate addition of the amino group. researchgate.net An efficient methodology for synthesizing libraries of thiazolines involves the direct condensation of free carboxylic acids with aminothiols, catalyzed by 3-nitrophenylboronic acid, which acts as a dehydration catalyst. organic-chemistry.org

| Reactant for β-Aminothiol | Catalyst/Conditions | Product | Reference(s) |

| Aryl Ketonitriles | Microwave Irradiation (solvent-free) | 2-Aryl-thiazolines | researchgate.net |

| Carboxylic Acids | 3-Nitrophenylboronic Acid, Xylene (reflux) | 2-Substituted-thiazolines | organic-chemistry.org |

| Esters | Heat | 2-Substituted-thiazolines | umpr.ac.id |

Intramolecular Cyclization of Thioamides

Another prominent strategy for forming the 2-thiazoline ring is the intramolecular cyclization of appropriately substituted thioamides. researchgate.net This method typically involves a precursor that contains the thioamide functionality and a reactive group on an adjacent chain, which facilitates ring closure.

One common pathway involves the cyclodehydration of N-(2-hydroxyethyl)thioamides. researchgate.net The hydroxyl group is typically activated to form a good leaving group, which is then displaced by the sulfur atom of the thioamide in an intramolecular nucleophilic substitution. Reagents like the Burgess reagent or the Mitsunobu system are highly effective for this transformation under mild conditions. researchgate.net

A related and powerful method is the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives. This reaction can be performed in aqueous solutions at room temperature, triggered by a change in pH. The proposed mechanism involves an intramolecular nucleophilic attack of the thiolate anion on the thiocarbonyl group, followed by the expulsion of hydrogen sulfide (B99878) to form the thiazoline ring. nih.gov This method is noted for proceeding without epimerization, preserving stereochemical integrity. nih.gov

Introduction of the Isobutyl-Amine Moiety at the 2-Position

To synthesize the target compound, this compound, the isobutyl-amine group must be installed at the C2 position of the thiazoline ring. This can be accomplished either by incorporating the N-isobutyl group during the ring-forming process or by adding it to a pre-formed thiazoline scaffold.

Direct Amination Strategies

Direct amination strategies involve constructing the thiazoline ring from precursors that already contain the isobutyl-amine moiety. A classic and effective method is the reaction of an N-substituted thiourea with a 1,2-dielectrophile, such as a 1,2-dihaloalkane. rsc.org In the context of the target molecule, N-isobutylthiourea would be reacted with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909). The reaction proceeds via sequential nucleophilic substitution, where the sulfur and one of the nitrogen atoms of the thiourea displace the two halide leaving groups, directly forming the 2-(isobutyl-imino)thiazolidine ring, which exists in tautomeric equilibrium with the desired 2-(isobutyl-amino)-4,5-dihydrothiazole. rsc.orggoogle.com This approach offers a straightforward and convergent route to the final product.

| Precursors | Key Reaction Type | Product Scaffold | Reference(s) |

| N-Isobutylthiourea + 1,2-Dihaloethane | Cyclocondensation | 2-(Isobutylamino)-2-thiazoline | rsc.org |

| Isobutyl isothiocyanate + Aziridine | Ring-opening cyclization | 2-(Isobutylamino)-2-thiazoline | N/A |

Post-Cyclization Functionalization

Alternatively, the isobutyl-amine group can be introduced after the formation of the thiazoline ring. This typically involves a nucleophilic substitution reaction where isobutylamine (B53898) acts as the nucleophile, displacing a leaving group at the 2-position of the thiazoline heterocycle.

A common precursor for this strategy is a 2-halothiazoline (e.g., 2-chloro-4,5-dihydrothiazole). The reaction with isobutylamine would lead to the displacement of the halide and formation of the target compound. Another effective precursor is a 2-(methylthio)-2-thiazoline. The methylthio group is an excellent leaving group that can be readily displaced by primary amines like isobutylamine to afford 2-amino-2-thiazoline (B132724) derivatives. This strategy allows for the late-stage introduction of the amine, which can be advantageous in multi-step syntheses. A similar principle was demonstrated in the synthesis of 2-arylamino-2-thiazoline-4-ones, where an activated 2-carboethoxymethylthio group was displaced by aminophenols. nih.gov

Advanced Derivatization and Scaffold Modification of this compound

Once synthesized, the this compound scaffold can be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies. Derivatization can occur at the exocyclic amine, the isobutyl group, or the C4/C5 positions of the thiazoline ring.

A primary site for modification is the secondary amine of the exocyclic isobutyl-amine group. This amine can undergo N-acylation or N-alkylation reactions. mdpi.com N-acylation can be achieved using various acylating agents such as acid chlorides, anhydrides, or even carboxylic acids under appropriate conditions. google.comumpr.ac.id For example, reacting the parent compound with an acyl chloride in the presence of a base would yield the corresponding N-acyl derivative. These amide derivatives are of significant interest in medicinal chemistry. umpr.ac.id

Alkylation of the exocyclic amine would lead to tertiary amine derivatives. Furthermore, modifications can be made to the thiazoline ring itself. For instance, if the ring is substituted with a carbonyl group at the 4-position (a thiazolin-4-one), the adjacent C5 position can be functionalized via Knoevenagel condensation with aromatic aldehydes. nih.gov While the parent scaffold lacks this activation, derivatization strategies targeting the C4 and C5 positions could potentially be developed, for example, through metallation and subsequent reaction with electrophiles.

| Reaction Type | Reagent(s) | Site of Modification | Product Type | Reference(s) |

| N-Acylation | Acid Chloride, Base | Exocyclic Amine | N-Acyl derivative (Amide) | umpr.ac.idmdpi.com |

| N-Alkylation | Alkyl Halide, Base | Exocyclic Amine | N-Alkyl derivative (Tertiary Amine) | mdpi.com |

| Knoevenagel Condensation | Aromatic Aldehyde, Base | C5-position (of 4-one derivative) | 5-Arylidene derivative | nih.gov |

Amine Functionalization: N-Alkylation and Acylation

Functionalization of the exocyclic amino group of the 2-amino-4,5-dihydrothiazole scaffold is a primary strategy for creating derivatives, including the target compound this compound. The principal methods for this are N-alkylation and N-acylation.

N-Alkylation via Reductive Amination: Reductive amination, also known as reductive alkylation, is a highly effective method for preparing N-substituted amines from a less substituted amine and a carbonyl compound (an aldehyde or ketone). acsgcipr.orgwikipedia.org This reaction is particularly useful for synthesizing the title compound and its derivatives by introducing the isobutyl group or other alkyl variants. The process occurs in two main stages: the formation of an intermediate imine or iminium ion, followed by its immediate reduction to the corresponding amine. wikipedia.orgyoutube.com

The reaction begins with the nucleophilic attack of the 2-amino-4,5-dihydrothiazole on the carbonyl carbon of an aldehyde (e.g., isobutyraldehyde (B47883) for the title compound) to form a hemiaminal. This is followed by the elimination of water to yield an N-substituted imine. wikipedia.org This intermediate is typically not isolated but is reduced in situ. Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde or ketone significantly but are effective at reducing the protonated imine. acsgcipr.orgyoutube.com

A key advantage of reductive amination is its ability to prevent the over-alkylation that can occur with methods like direct alkylation using alkyl halides. acsgcipr.org

N-Acylation: N-acylation is a straightforward method to produce amide derivatives of 2-amino-4,5-dihydrothiazole. This reaction typically involves treating the parent amine with an acylating agent such as an acyl chloride or acid anhydride in the presence of a base. mdpi.com The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This method allows for the introduction of a wide variety of acyl groups, leading to a diverse library of N-acylated 2-aminothiazoline derivatives. researchgate.net

| Functionalization | Reagents | Product Type | Reference |

| N-Alkylation | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | N-Alkyl-amine | acsgcipr.org, wikipedia.org |

| N-Acylation | Acyl Chloride/Anhydride, Base (e.g., Et₃N) | N-Acyl-amine (Amide) | researchgate.net, mdpi.com |

Structural Variations of the Isobutyl Group

The synthetic utility of the 2-aminothiazoline scaffold is enhanced by the ease with which the N-substituent can be varied. Reductive amination stands out as the premier method for achieving this structural diversity, allowing for the replacement of the isobutyl group with a wide array of other alkyl or arylalkyl moieties.

By selecting the appropriate aldehyde or ketone as a starting material, a corresponding N-substituted derivative can be synthesized. For instance, reacting 2-amino-4,5-dihydrothiazole with acetone (B3395972) would yield the N-isopropyl derivative, while using benzaldehyde would result in the N-benzyl derivative. This flexibility is crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of substituents is used to optimize biological activity. researchgate.net

The table below illustrates how different carbonyl compounds can be used in reductive amination to generate structural analogs of this compound.

| Carbonyl Compound | Corresponding N-Substituent |

| Formaldehyde | Methyl |

| Acetaldehyde | Ethyl |

| Acetone | Isopropyl |

| Cyclohexanone | Cyclohexyl |

| Benzaldehyde | Benzyl (B1604629) |

| Isobutyraldehyde | Isobutyl |

Stereoselective Synthesis of Chiral Analogues

Introducing chirality into the 4,5-dihydrothiazole ring is of significant interest for developing enantiomerically pure compounds. Asymmetric synthesis of 2,4,5-trisubstituted thiazolines can be achieved by employing chiral starting materials or through stereoselective reactions. nih.gov

One effective strategy begins with commercially available α,β-unsaturated esters. A key step in this approach is the Sharpless asymmetric dihydroxylation, which introduces two hydroxyl groups across the double bond with a high degree of stereocontrol. The resulting chiral diol can then undergo a series of transformations, including an O→N acyl migration, to form the chiral thiazoline ring. nih.gov This methodology allows for the synthesis of final products with high enantiomeric excess (up to 97% ee). nih.gov

Another approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed. This technique has been successfully applied to the synthesis of various chiral heterocyles. nih.gov Furthermore, chiral phosphoric acids have emerged as powerful organocatalysts for a range of enantioselective transformations, including the synthesis of axially chiral compounds, which represents another avenue for creating stereochemically complex molecules. beilstein-journals.org

These methods provide access to specific stereoisomers of substituted 2-aminothiazoline derivatives, which is critical as the biological activity of chiral molecules often resides in a single enantiomer.

Integration into Peptidomimetic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov The 2-aminothiazoline core is a valuable scaffold in peptidomimetic design, where it can function as a constrained dipeptide mimic or a peptide bond isostere. nih.govbenthamdirect.com

The rigid, cyclic nature of the 4,5-dihydrothiazole ring restricts the conformational freedom of the molecule. When incorporated into a peptide-like chain, this scaffold can induce specific secondary structures, such as β-turns. benthamdirect.com This conformational control is a key goal in peptidomimetic design, as it can lock the molecule into its biologically active shape.

Synthesis of thiazoline-containing peptides can be accomplished through methods like the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives. This reaction can be performed in aqueous solutions at room temperature, making it compatible with complex peptide structures. uni-halle.de Solid-phase peptide synthesis (SPPS) has also been adapted for the creation of thiazole-based peptidomimetics, allowing for the rapid assembly of molecular libraries. nih.govresearchgate.net In these designs, the thiazoline or thiazole unit can replace a dipeptide segment or act as a surrogate for a single amide bond, thereby altering the backbone properties while presenting the side chains in a defined spatial orientation. nih.govbroadinstitute.org

The use of peptide-aminothiazoline (At) derivatives, where the C-terminus of a peptide is functionalized with 2-aminothiazoline, has been shown to streamline the sequential ligation of peptide fragments in a one-pot manner, facilitating the convergent synthesis of complex protein structures. rsc.org

Molecular Mechanisms and Biological Research Applications of 4,5 Dihydro Thiazol 2 Yl Isobutyl Amine and Analogues

Antimicrobial Research Insights

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Derivatives based on the 2-aminothiazole (B372263) framework have shown considerable promise in this area, with numerous studies demonstrating their efficacy against a range of pathogenic microbes. nih.govscribd.comekb.eg

In vitro Efficacy Studies against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

A significant body of research has focused on the in vitro antibacterial activity of 2-aminothiazole analogues. These compounds have been tested against both Gram-positive and Gram-negative bacteria, often showing potent activity. For instance, a synthesized library of 2-aminothiazole-based compounds demonstrated notable antimicrobial effects, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov One of the most potent compounds in this series exhibited Minimum Inhibitory Concentrations (MICs) in the range of 2-4 μg/mL across various Staphylococcus aureus strains. nih.gov

Further studies have highlighted the broad-spectrum potential of these derivatives. Piperazinyl derivatives have been effective against MRSA and E. coli with MIC values of 4 and 8 μg/mL, respectively. nih.gov Certain thiazolyl-thiourea derivatives also showed promising efficacy against staphylococcal species, with MICs ranging from 4 to 16 μg/mL. nih.gov The introduction of different functional groups to the 2-aminothiazole core has been shown to significantly influence antibacterial efficacy. nih.govsemanticscholar.org For example, specific derivatives displayed remarkable efficacy toward E. coli, while others were highly active against S. aureus. nih.govsemanticscholar.org A study on novel thiazol-2-amines identified a potent analogue that showed excellent inhibition against E. coli with a MIC of 6.25 µg/mL. nih.gov

Interactive Data Table: In vitro Antibacterial Activity of 2-Aminothiazole Analogues

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

| 2-Aminothiazole Derivative | Staphylococcus aureus (Panel) | 2-4 | nih.gov |

| Trifluoromethoxy substituted aminothiazole | Staphylococcus aureus (Panel) | 2-16 | nih.gov |

| Piperazinyl Derivative | Methicillin-Resistant S. aureus (MRSA) | 4 | nih.gov |

| Piperazinyl Derivative | Escherichia coli | 8 | nih.gov |

| Thiazolyl-thiourea Derivative | Staphylococcus species | 4-16 | nih.gov |

| 2-(4-arylthiazol-2-yl) derivative | Escherichia coli | Potent | semanticscholar.org |

| Thiazol-2-amine Analogue (8C) | Escherichia coli | 6.25 | nih.gov |

Proposed Molecular Targets within Microbial Pathways

To understand the mechanism of antibacterial action, researchers have employed in silico methods like molecular docking. These studies suggest that 2-aminothiazole derivatives may exert their effects by inhibiting crucial bacterial enzymes. One proposed target is UDP-N-acetylmuramate/l-alanine ligase (MurC/MurD), an essential enzyme in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov Molecular docking studies have also indicated that MurB, another key enzyme in this pathway, is a probable target. nih.gov

Other potential molecular targets have been identified through computational analysis. These include Enoyl-acyl carrier protein (ACP) reductase (FabI), involved in fatty acid synthesis, Lipid A synthesis enzymes, and pyridoxal (B1214274) kinase. nih.gov For mycobacteria, β-ketoacyl-acyl carrier protein synthase III (FabH) has been suggested as a likely target. mdpi.com Inhibition of these varied and vital pathways underscores the potential of 2-aminothiazole derivatives as broad-spectrum antimicrobial agents. nih.gov

Anticancer Research Perspectives

The 2-aminothiazole scaffold is a key component in several clinically approved anticancer drugs and is a subject of ongoing research for novel cancer therapies. nih.govrsc.orgresearchgate.net Analogues have demonstrated potent cytotoxic activity against a wide variety of human cancer cell lines, including those from leukemia, lung, colon, and breast cancers. researchgate.net

Studies on Cytotoxic Effects in Cancer Cell Lines (e.g., via protein kinase inhibition)

The primary mechanism for the anticancer activity of many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and proliferation. rsc.orgresearchgate.net The 2-aminothiazole structure has been identified as a novel template for Src family kinase inhibitors. nih.gov Optimization of this template led to the development of potent pan-Src inhibitors with nanomolar to subnanomolar potencies. researchgate.netnih.gov

Derivatives have also been developed as selective inhibitors of cyclin-dependent kinases (Cdk), particularly Cdk4 and Cdk6, which are key regulators of the cell cycle. One such 2-aminothiazole-derived inhibitor potently inhibits Cdk4 and Cdk6 with high selectivity over other kinases. nih.gov This inhibition leads to a halt in cell proliferation. nih.gov Furthermore, 2-aminothiazole derivatives have been identified as allosteric inhibitors of protein kinase CK2, targeting a binding site adjacent to the ATP pocket, which provides high selectivity. nih.gov

The cytotoxic effects of these compounds have been quantified in numerous studies. For example, certain podophyllotoxin (B1678966) derivatives incorporating a thiazol-2-yl amino group showed potent antitumor activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values as low as 0.16 µM and 0.13 µM, respectively. nih.gov Other series of thiazole-amino acid hybrid derivatives also exhibited strong cytotoxicities against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range (2.07–8.51 μM), comparable to the standard chemotherapeutic agent 5-fluorouracil. rsc.org

Interactive Data Table: Cytotoxic Activity of 2-Aminothiazole Analogues in Cancer Cell Lines

| Compound/Analogue Series | Cancer Cell Line | IC50 (μM) | Reference |

| Podophyllotoxin Derivative (46b) | A549 (Lung) | 0.16 ± 0.06 | nih.gov |

| Podophyllotoxin Derivative (46b) | HepG2 (Liver) | 0.13 ± 0.05 | nih.gov |

| Podophyllotoxin Derivative (46a) | A549 (Lung) | 1.3 ± 0.9 | nih.gov |

| 2-Aminothiazole Analogue (TH-39) | K562 (Leukemia) | 0.78 | nih.gov |

| Thiazole-Amino Acid Hybrid (5a) | A549 (Lung) | 2.07 | rsc.org |

| Thiazole-Amino Acid Hybrid (5a) | HeLa (Cervical) | 3.15 | rsc.org |

| Thiazole-Amino Acid Hybrid (5a) | B16-F10 (Melanoma) | 4.21 | rsc.org |

| 2-Aminobenzothiazole Derivative (24) | C6 (Glioma) | 4.63 ± 0.85 | nih.gov |

| 2-Aminobenzothiazole Derivative (20) | HCT-116 (Colon) | 7.44 | nih.gov |

Investigation of Apoptotic Pathways and Cell Cycle Modulation

Beyond direct cytotoxicity, 2-aminothiazole derivatives actively engage cellular machinery to induce programmed cell death (apoptosis) and disrupt the normal cell cycle in cancer cells. ukrbiochemjournal.org Studies on human leukemia cells have shown that novel 2-amino-5-benzylthiazole derivatives can induce apoptosis by causing DNA single-strand breaks and fragmentation. ukrbiochemjournal.orgukrbiochemjournal.org This process is mediated by the cleavage of PARP1 and caspase-3, key executioners of apoptosis. ukrbiochemjournal.org Furthermore, these compounds were found to alter the balance of apoptosis-regulating proteins, increasing the levels of pro-apoptotic proteins like Bim and Bax while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov

Enzymatic Inhibition Studies

The inhibitory activity of 2-aminothiazole derivatives extends to a variety of enzymes beyond those typically associated with cancer and microbial proliferation. The core structure serves as a versatile template for designing inhibitors against diverse enzymatic targets. nih.govnih.govnih.gov

Research has demonstrated that 2-aminothiazole can act as a replacement for other heterocyclic structures, like pyridine, in the design of enzyme inhibitors. nih.gov This was successfully applied in the development of novel farnesyltransferase (FTase) inhibitors, which are investigated for their anticancer properties. Specific analogues exhibited significant FTase inhibition in the low nanomolar range. nih.gov

In the field of anticancer research, besides the extensively studied protein kinases (Src, Cdk4/6, CK2α, Aurora kinases), other enzymes have also been identified as targets. nih.govrsc.orgnih.govnih.gov For example, a benzamido-thiazole derivative showed potential as an inhibitor of GMP synthetase. nih.gov In the context of antibiotic resistance, derivatives of 4,5-dihydrothiazole have been reported as a novel class of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics in bacteria. researchgate.net The ability of the 2-aminothiazole scaffold to be tailored to inhibit such a wide range of enzymes highlights its importance and potential in the development of new therapeutic agents. nih.gov

Inhibition of Glycosidases: α-Amylase and α-Glucosidase

A key strategy in managing postprandial hyperglycemia, a characteristic of type 2 diabetes mellitus, is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Delaying this process can help stabilize blood glucose levels. nih.gov Thiazole (B1198619) and its derivatives, including the thiazolidinedione class, have emerged as promising scaffolds for the development of potent inhibitors for these enzymes. nih.govnih.gov

Research has demonstrated that various synthetic analogues exhibit significant inhibitory activity against both α-amylase and α-glucosidase, often surpassing the efficacy of standard drugs like acarbose (B1664774). nih.govresearchgate.net For instance, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives showed potent α-glucosidase inhibition, with IC50 values in the low micromolar range, substantially lower than that of acarbose (IC50 = 817.38 ± 6.27 μM). nih.gov Specifically, compound 6k , featuring chloro and rhodanine groups, was identified as the most active, with an IC50 value of 5.44 ± 0.13 μM. nih.gov Similarly, certain 2,4-thiazolidinedione (B21345) derivatives displayed significantly more potent α-amylase inhibition than acarbose (IC50 = 8.26μg/ml), with compounds like 1d showing an IC50 of 2.03μg/ml. researchgate.net

The inhibitory potential is influenced by the specific structural modifications on the core thiazole ring. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on associated phenyl rings can drastically alter the inhibitory activity. nih.gov

Inhibitory Activity of Thiazole Analogues against Glycosidases

| Compound Class | Target Enzyme | Most Potent Analogue | IC50 Value | Reference Standard | Standard IC50 Value |

|---|---|---|---|---|---|

| Thiazolidine-2,4-dione/Rhodanine Derivatives | α-Glucosidase | Compound 6k | 5.44 ± 0.13 μM | Acarbose | 817.38 ± 6.27 μM nih.gov |

| 5-Arylidene-2,4-thiazolidinedione Derivatives | α-Amylase | Compound 1d | 2.03 μg/ml | Acarbose | 8.26 μg/ml researchgate.net |

| Thiazolidine-2,4-dione Hybrids | α-Amylase | Compound 9G | 9.2 ± 0.092 μM | Acarbose | Not specified in μM |

| 1,2-Benzothiazine-N-arylacetamides | α-Glucosidase | Compound 12a | 18.25 μM | Acarbose | 58.8 μM mdpi.com |

Inhibition of Protein Kinases

Protein kinases are a family of enzymes crucial for regulating a vast array of cellular processes, including proliferation, differentiation, and survival, through the phosphorylation of proteins. rsc.orggoogle.com Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them compelling targets for therapeutic intervention. rsc.orgnih.gov The thiazole framework is a privileged structure in this context, with its derivatives showing a high potential for interacting with various protein kinases. rsc.orgnih.gov

Several thiazole-based drugs are already on the market, and ongoing research continues to explore new analogues as potent and selective kinase inhibitors. rsc.orgnih.gov These compounds are often designed as small-molecule ATP-competitive inhibitors. google.com Research has identified thiazole derivatives that effectively inhibit a range of kinases, including:

B-RAFV600E kinase: A study reported thiazole derivatives with a phenyl sulfonyl group that exhibited potent inhibition of the B-RAFV600E kinase at nanomolar concentrations. One compound, in particular, demonstrated an IC50 of 23.1 ± 1.2 nM, surpassing the standard drug dabrafenib (B601069) (IC50 of 47.2 ± 2.5 nM). nih.gov

EGFR and VEGFR-2: A novel series of thiazole-based derivatives was developed and tested as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Compounds 11d and 11f were the most potent, with antiproliferative GI50 values of 30 and 27 nM, respectively, which were more potent than the reference drug erlotinib (B232) (GI50 = 33 nM). researchgate.net

EGFR/HER2: Thiazolyl-pyrazoline derivatives have been designed and synthesized as potential dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), demonstrating a promising strategy for developing new anticancer agents. nih.gov

The versatility of the thiazole scaffold allows for extensive structural modifications to optimize binding affinity and selectivity for specific kinase targets, thereby promoting the development of more effective and targeted therapies. rsc.org

Broader Spectrum Enzyme Target Exploration

Beyond glycosidases and protein kinases, analogues of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine have been investigated for their inhibitory effects on a wider range of enzymes, highlighting the broad therapeutic potential of the thiazoline (B8809763) scaffold. mdpi.comnih.gov

One area of significant research is the inhibition of aldose reductase (ALR2). nih.gov This enzyme is implicated in the development of diabetic complications. A study synthesizing various thiazoline derivatives found that compound 7b , with a benzyl (B1604629) substituent, and compound 8e , bearing a nitrophenyl substituent, were potent inhibitors of ALR2, with IC50 values of 1.39 ± 2.21 μM and 1.52 ± 0.78 μM, respectively. These values were superior to the reference standard sorbinil (B39211) (IC50 of 3.14 ± 0.02 μM). nih.gov

Furthermore, molecular docking studies have explored the potential of thiazole derivatives to inhibit other key enzymes involved in cancer pathology. These include:

Aromatase (PDB: 3S7S): A key enzyme in estrogen biosynthesis, targeted in hormone-dependent cancers. mdpi.com

Cyclin-dependent kinase 2 (CDK2) (PDB: 1DI8): A crucial regulator of the cell cycle. mdpi.com

The ability of the thiazole core to be functionalized in diverse ways allows for the generation of large libraries of compounds that can be screened against various enzymes, facilitating the discovery of novel inhibitors for a multitude of diseases. nih.gov

DNA Interaction Research: Minor Groove Binding Potential of Thiazoline Derivatives

DNA is a primary target for many therapeutic agents. Small molecules that can bind to specific DNA sequences without causing permanent damage offer a promising avenue for disrupting DNA structure and function in pathological cells. mdpi.com The minor groove of the DNA double helix is a particularly attractive target for such molecules. mdpi.comresearchgate.net

Thiazole-containing compounds have been developed as DNA minor groove binders. mdpi.comnih.gov These molecules, often designed as analogues of natural DNA binding agents like distamycin, possess a crescent shape that complements the curvature of the DNA minor groove. mdpi.com The inclusion of the thiazole ring can enhance lipophilicity and, importantly, shift the targeting preference from AT-rich sequences to GC-rich DNA sequences. mdpi.com This expands the potential genomic targets for these synthetic binders.

Research into the interaction between thiazole derivatives and DNA has employed various techniques:

Spectroscopic Analysis: Studies have used spectroscopic methods to confirm that certain thiazole-indole hybrid compounds act preferentially as groove binders. rsc.org

Electrochemical Studies: Differential pulse voltammetry has been used to demonstrate the interaction between a thiazole derivative and DNA, suggesting a binding mechanism that involves both groove binding and intercalation. rsc.org

Molecular Docking and Dynamics Simulations: Computational studies corroborate experimental findings, proposing that the dominant interactions between the thiazole compounds and DNA are conventional hydrogen bonds and van der Waals forces. rsc.org

This research highlights the potential of thiazoline and thiazole derivatives as scaffolds for developing sequence-specific DNA binding agents for various therapeutic applications. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Ligand Design for 4,5 Dihydro Thiazol 2 Yl Isobutyl Amine Analogues

Elucidation of Pharmacophoric Features and Key Structural Motifs

The fundamental pharmacophore of (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine analogues consists of the 2-aminothiazoline core. This heterocyclic system presents key features for molecular recognition and interaction with biological targets. The endocyclic nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions, while the exocyclic amino group is a critical site for substitution and can act as a hydrogen bond donor. nih.govacademie-sciences.fr

The key structural motifs essential for biological activity can be summarized as:

The 2-Aminothiazoline Scaffold: This forms the central core and is generally considered essential for activity. The dihydrothiazole ring often provides a favorable conformational rigidity.

The N-Alkyl Substituent: The isobutyl group in the parent compound contributes to the lipophilicity and steric bulk, which can influence target binding and pharmacokinetic properties. The nature and size of this substituent are critical for modulating activity.

Substituents on the Dihydrothiazole Ring (C4 and C5 positions): The presence, nature, and stereochemistry of substituents at the C4 and C5 positions of the dihydrothiazole ring can significantly impact potency and selectivity.

Computational studies and experimental data on related 2-aminothiazole (B372263) derivatives suggest that the thiazole (B1198619) ring can engage in π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov The amino group often forms a crucial hydrogen bond with the target protein. nih.gov

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the this compound structure have provided valuable insights into the SAR of this class of compounds. These modifications typically involve the N-isobutyl group and the C4/C5 positions of the dihydrothiazoline ring.

Modifications of the N-Alkyl Group:

The isobutyl group can be replaced with various other alkyl or aryl substituents to probe the steric and electronic requirements of the binding site. Generally, the size and lipophilicity of the N-substituent have a significant impact on biological activity. For instance, in related 2-aminothiazole series, increasing the alkyl chain length can enhance activity up to a certain point, after which a decrease is observed due to steric hindrance or unfavorable pharmacokinetic properties. The introduction of cyclic or aromatic moieties can also lead to enhanced potency by establishing additional binding interactions. nih.gov

Interactive Data Table: Impact of N-Substituent Modification on a Hypothetical Biological Activity

| Compound ID | N-Substituent | Lipophilicity (LogP) | Relative Activity (%) |

| 1 | Isobutyl | 2.1 | 100 |

| 2 | Methyl | 1.2 | 45 |

| 3 | n-Butyl | 2.3 | 110 |

| 4 | Cyclohexyl | 3.2 | 150 |

| 5 | Benzyl (B1604629) | 3.5 | 180 |

Note: The data in this table is illustrative and based on general trends observed in the literature for 2-aminothiazoline analogues.

Modifications at the C4 and C5 Positions:

Substitutions on the dihydrothiazole ring are another critical determinant of biological activity. The introduction of small alkyl groups, such as methyl, at the C4 or C5 position can sometimes lead to a decrease in potency. nih.gov However, the incorporation of larger or aromatic groups can have varied effects depending on the specific biological target. For example, in some anticancer 2-aminothiazole derivatives, the presence of a phenyl group at the C4-position has been shown to be well-tolerated or beneficial. nih.gov Conversely, bulky substituents may also lead to a loss of activity due to steric clashes within the binding pocket.

Interactive Data Table: Impact of C4/C5 Substituent Modification on a Hypothetical Biological Activity

| Compound ID | C4-Substituent | C5-Substituent | Relative Activity (%) |

| 6 | H | H | 100 |

| 7 | Methyl | H | 80 |

| 8 | H | Methyl | 75 |

| 9 | Phenyl | H | 120 |

| 10 | H | Bromo | 90 |

Note: The data in this table is illustrative and based on general trends observed in the literature for 2-aminothiazoline analogues.

Stereochemical Influences on Molecular Recognition and Ligand Binding

When the C4 and/or C5 positions of the dihydrothiazole ring are substituted, chiral centers are introduced, leading to the existence of stereoisomers. The three-dimensional arrangement of atoms in these stereoisomers can have a profound impact on their interaction with biological targets, which are themselves chiral. It is a well-established principle in medicinal chemistry that different enantiomers or diastereomers of a compound can exhibit significantly different biological activities, potencies, and even pharmacological profiles.

For analogues of this compound, the stereochemistry at C4 and C5 would dictate the spatial orientation of the substituents, which in turn affects how the molecule fits into a receptor's binding site. One enantiomer may adopt a conformation that allows for optimal interactions with key amino acid residues, leading to high affinity and efficacy, while the other enantiomer may bind with lower affinity or not at all. In some cases, one stereoisomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects. For instance, in the development of 2-aminothiazole analogues of the natural product girolline, researchers synthesized both the natural (threo) and non-natural (erythro) stereoisomers to evaluate their biological profiles. nih.gov

The precise influence of stereochemistry would be target-dependent, and a detailed understanding would require the synthesis and biological evaluation of individual stereoisomers, often guided by computational modeling and X-ray crystallography of ligand-receptor complexes.

Optimization Strategies for Lead Compounds in Research Settings

Once a lead compound such as this compound is identified, several optimization strategies are employed in a research setting to enhance its drug-like properties. These strategies are typically iterative and involve a multidisciplinary approach.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. Molecular docking studies can be used to predict the binding mode of the lead compound and its analogues, providing insights into key interactions. This information can then guide the design of new derivatives with improved affinity and selectivity. For example, docking might reveal an unoccupied hydrophobic pocket that could be filled by a specific substituent on the thiazoline (B8809763) ring. nih.gov

Analogue Synthesis and SAR Expansion: A systematic synthesis of analogues is performed to expand the SAR data. This involves creating a library of compounds with diverse substitutions at the N-alkyl position and the C4/C5 positions of the dihydrothiazole ring. The biological activity of these analogues is then evaluated to identify trends and pinpoint modifications that lead to improved potency and selectivity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, the isobutyl group could be replaced with other alkyl groups of similar size or with groups containing heteroatoms to modulate properties like solubility and metabolism.

Pharmacokinetic Profiling: In addition to optimizing target affinity, it is crucial to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. This may involve modifying the structure to increase metabolic stability, enhance oral bioavailability, or reduce potential toxicity.

Computational and Theoretical Studies on 4,5 Dihydro Thiazol 2 Yl Isobutyl Amine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine, to the active site of a target protein.

Studies on structurally related 4,5-dihydrothiazole derivatives have utilized molecular docking to explore their potential as inhibitors of various enzymes. For instance, docking studies of similar compounds have been performed against bacterial proteins like penicillin-binding proteins (PBP), which are crucial for bacterial cell wall synthesis. nih.gov In these simulations, the dihydrothiazole core acts as a scaffold that positions its substituents to interact with the enzyme's active site.

The binding modes of such compounds typically involve a combination of non-covalent interactions. The sulfur and nitrogen atoms within the dihydrothiazole ring can form σ-hole bonds and hydrogen bonds, respectively, which are crucial for anchoring the ligand within the binding pocket. nih.gov The isobutyl group of this compound would likely engage in hydrophobic interactions with nonpolar residues of the enzyme, further stabilizing the complex.

The following table summarizes representative binding energy data from docking studies of various thiazole (B1198619) derivatives against different protein targets, illustrating the range of binding affinities observed for this class of compounds.

| Compound Class | Protein Target | Binding Energy (kcal/mol) | Reference |

| 1,3-Thiazoline Derivatives | Penicillin-Binding Protein 4 (PBP4) | Comparable to reference drugs | nih.gov |

| 2,4-Disubstituted Thiazoles | Tubulin | -7.5 to -9.0 | researchgate.net |

| 2-Thiazolylimino-5-benzylidin-thiazolidin-4-one | Cyclooxygenase-2 (COX-2) | -8.5 | nih.gov |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | -9.2 to -11.5 | nih.govnih.gov |

Note: The data presented are for structurally related compounds and serve to illustrate the potential binding affinities of the thiazole scaffold.

The identification of key amino acid residues that interact with a ligand is a critical outcome of molecular docking studies. These interactions determine the specificity and affinity of the binding. For thiazole and dihydrothiazole derivatives, several types of interactions with amino acid residues are consistently observed. nih.govresearchgate.net

Hydrogen Bonding: The amino group (-NH) of the ligand can act as a hydrogen bond donor, while the nitrogen atom in the thiazoline (B8809763) ring can act as a hydrogen bond acceptor. These interactions often occur with polar or charged residues such as Serine, Threonine, Aspartate, and Glutamate.

Hydrophobic Interactions: Alkyl groups, like the isobutyl substituent, and the hydrocarbon backbone of the dihydrothiazole ring typically form van der Waals and hydrophobic interactions with nonpolar residues like Valine, Leucine, Isoleucine, and Phenylalanine. mdpi.com

Pi-Stacking: While the dihydrothiazole ring is not aromatic, related aromatic thiazole rings can participate in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

The table below details key amino acid residues and interaction types identified in docking studies of similar heterocyclic compounds.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Tubulin | Cys241, Leu242, Ala317 | Hydrophobic, Hydrogen Bonds | nih.gov |

| Aldose Reductase | Tyr48, His110, Trp111 | Hydrogen Bonds, Hydrophobic | researchgate.net |

| Odorant-Binding Protein | Val120, Phe121, Pro122 | Hydrophobic, Hydrogen Bonds | mdpi.com |

| Penicillin-Binding Protein 4 (PBP4) | Ser, Thr, Lys (in active site) | Covalent/Non-covalent | nih.gov |

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Protein Dynamics

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can be employed to validate the stability of the predicted ligand-protein complex and to explore its dynamic behavior. Studies on related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have used MD simulations to confirm the stability of docking poses and to calculate binding free energies. nih.govnih.gov

For a complex involving this compound, an MD simulation would track the conformational changes of both the ligand and the protein. This can reveal whether the initial docked pose is stable over a simulation period (e.g., 100 nanoseconds) and how the protein structure adapts to the presence of the ligand. nih.gov Such simulations provide a more realistic view of the binding event than static docking, accounting for the flexibility of both molecules and the influence of the solvent environment.

In Silico Screening for Novel Biological Targets and Polypharmacology

In silico screening, particularly reverse docking, is a powerful strategy to identify potential new biological targets for a given compound. In this approach, a compound like this compound is docked against a large library of known protein structures to find which proteins it might bind to with high affinity.

This methodology has been applied to similar scaffolds, such as 2-thiazolylimino-5-benzylidin-thiazolidin-4-one, to identify putative targets. nih.govresearchgate.net Such screenings can reveal unexpected targets, leading to the discovery of new therapeutic applications (drug repurposing) or explaining off-target effects. This approach can suggest a compound's potential for polypharmacology—the ability to modulate multiple protein targets. For the thiazole/thiazolidinone scaffold, in silico studies have suggested affinities for diverse targets including cyclooxygenase-2 (COX-2), acetylcholinesterase, aldose reductase, and various kinases. nih.gov This suggests that this compound could also exhibit a polypharmacological profile.

Mechanistic Studies of Reaction Pathways and Transition States (e.g., thiazoline ring formation)

Theoretical chemistry can elucidate the reaction mechanisms involved in the synthesis of a molecule. The formation of the 4,5-dihydrothiazole (thiazoline) ring is a key step in synthesizing the subject compound. Mechanistic studies have explored several pathways for this transformation.

One common and efficient method is the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives. researchgate.net Theoretical studies of this pathway would involve calculating the energies of reactants, intermediates, transition states, and products. The proposed mechanism often proceeds through a tetrahedral oxythiazolidine anion intermediate. researchgate.net Subsequent protonation and elimination of a water molecule lead to the formation of the stable thiazoline ring. researchgate.net Computational analysis can map out this reaction coordinate, identify the rate-limiting step by calculating the energy barrier of the transition state, and predict the reaction's feasibility under different conditions (e.g., with or without a catalyst). researchwithrutgers.comrsc.org These studies provide fundamental insights into the chemical reactivity and synthesis of the thiazoline scaffold.

Future Research Directions and Translational Potential Academic

Exploration of Undiscovered Synthetic Routes for Enhanced Yields and Selectivity

The synthesis of N-substituted 2-amino-4,5-dihydrothiazoles is traditionally achieved through several established methods. A primary route involves the cyclization of N-substituted thioureas with 1,2-dihaloethanes. For (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine, this would involve the reaction of N-isobutylthiourea with 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644).

Future research should aim to move beyond these conventional methods to develop novel synthetic strategies that offer improved yields, higher selectivity, and more favorable reaction conditions. Areas for exploration could include:

One-Pot Synthesis Protocols: Developing one-pot reactions starting from isobutylamine (B53898), a carbon disulfide equivalent, and a 2-haloethylamine precursor could streamline the synthesis, making it more time and resource-efficient.

Flow Chemistry Approaches: The use of microreactor technology could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced selectivity and safer handling of reactive intermediates.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Starting Materials | Key Reaction Type | Potential Advantages |

| Traditional Cyclization | N-isobutylthiourea, 1,2-dihaloethane | Nucleophilic Substitution/Cyclization | Well-established, readily available precursors |

| Metal-Catalyzed Synthesis | Isobutyl isothiocyanate, 2-aminoethanol derivative | Catalytic Cycloaddition | Milder conditions, potentially higher selectivity |

| One-Pot Protocol | Isobutylamine, CS₂, 2-chloroethylamine | Multicomponent Reaction | Increased efficiency, reduced waste |

| Flow Chemistry | Optimized reactants from batch synthesis | Continuous Flow Reaction | Enhanced safety, scalability, and process control |

Advanced Spectroscopic and Structural Characterization Methods for Novel Analogues

Comprehensive characterization is crucial for unequivocally determining the structure of this compound and any newly synthesized analogues. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy would form the basis of structural elucidation.

Future research should incorporate more advanced methods to gain deeper structural insights:

Two-Dimensional NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals, especially for more complex analogues.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive solid-state structure, offering precise bond lengths, bond angles, and conformational information. This would be particularly valuable for understanding intermolecular interactions in novel analogues.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR chemical shifts, IR frequencies) and compare them with experimental results to further validate the proposed structure.

The expected spectroscopic data for the parent compound are outlined below.

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for the isobutyl group (doublet, multiplet, doublet), triplet signals for the two methylene (B1212753) groups of the dihydrothiazole ring, and a signal for the N-H proton. |

| ¹³C NMR | Resonances for the four distinct carbons of the isobutyl group and the two methylene carbons of the dihydrothiazole ring. The C=N carbon of the thiazoline (B8809763) ring would appear at a characteristic downfield shift. |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

| IR Spectroscopy | Absorption bands corresponding to N-H stretching, C-H stretching (aliphatic), C=N stretching of the thiazoline ring, and C-N stretching. |

Identification of Novel Biological Roles beyond Current Research

The 2-aminothiazole (B372263) and 2-aminothiazoline scaffolds are known to be "privileged structures" in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov While no specific biological activities for this compound have been reported, its structural motifs suggest several potential areas for investigation.

Future research should focus on screening this compound and its novel analogues against a variety of biological targets to uncover new therapeutic applications. Potential activities to explore include:

Antimicrobial Activity: Derivatives of 2-aminothiazole have shown significant antibacterial and antifungal properties. mdpi.comnih.gov

Anticancer Activity: The thiazole (B1198619) ring is a core component of several anticancer drugs, and N,4-diaryl-1,3-thiazole-2-amines have been investigated as tubulin inhibitors. nih.gov

Enzyme Inhibition: A more complex N-isobutyl thiazole derivative has been identified as a selective butyrylcholinesterase inhibitor, suggesting potential applications in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Anticonvulsant Activity: The thiazole nucleus is also found in compounds with anticonvulsant properties. nih.gov

Screening programs would be the first step to identify any "hit" compounds, which could then be optimized through medicinal chemistry efforts to improve potency and selectivity.

Integration of this compound Scaffold into Hybrid Molecules for Enhanced Research Efficacy

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold could serve as a valuable building block for creating novel hybrid molecules with potentially synergistic or multi-target activities.

Future research in this area could involve:

Coupling with other Heterocycles: The exocyclic amine provides a convenient handle for linking the dihydrothiazole moiety to other biologically active heterocyclic systems (e.g., indole, pyrazole, quinoline) via amide, urea, or sulfonamide linkages. acs.org

Hybridization with Natural Products: Incorporating the scaffold into the structure of known natural products could lead to new compounds with improved pharmacological profiles.

Development of Bifunctional Molecules: Designing hybrids that can simultaneously interact with two different biological targets is a promising strategy for treating complex diseases like cancer or neurodegenerative disorders.

Development of Sustainable and Green Synthetic Protocols for Dihydrothiazole Compounds

The principles of green chemistry are increasingly important in modern synthetic organic chemistry. Future research should focus on developing more environmentally benign methods for the synthesis of this compound and related compounds.

Key areas for development include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂.

Catalyst-Free or Biocatalytic Methods: Exploring reactions that can proceed efficiently without the need for toxic metal catalysts, or utilizing enzymes to perform key transformations.

Microwave- or Ultrasound-Assisted Synthesis: These techniques can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. Recent green approaches to thiazole synthesis have utilized organocatalysts and focused on easy workup and high yields. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (4,5-Dihydro-thiazol-2-yl)-isobutyl-amine and its derivatives?

- Methodological Answer : A standard approach involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours, followed by purification via recrystallization (e.g., ethanol). Subsequent reactions with formaldehyde and methylamine yield heterocyclic derivatives. Reaction optimization includes monitoring via TLC and structural validation through -NMR, -NMR, and mass spectrometry . For analogous thiazolidinone derivatives, cyclocondensation of amines with carbonyl compounds in acidic conditions is typical, with yields ranging from 70–90% depending on substituents .

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Initial coupling | Reflux in DMF, 4 h | 65–80% |

| Cyclization | 30% formaldehyde, HCl, 90–95°C | 75–85% |

Q. How is the structural characterization of this compound validated in academic studies?

- Methodological Answer :

- Spectroscopic Analysis : -NMR (e.g., δ 6.85–7.11 ppm for aromatic protons) and -NMR (e.g., 165–170 ppm for carbonyl groups) are critical for confirming functional groups .

- Crystallography : Single-crystal X-ray diffraction using SHELXL software (e.g., version 2018/3) refines molecular geometry, hydrogen bonding, and packing motifs. Parameters like R-factor (<0.05) and bond-length discrepancies (<0.01 Å) ensure accuracy .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize synthetic pathways or electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve thermochemical accuracy for atomization energies (average deviation ±2.4 kcal/mol). For correlation-energy calculations, the Colle-Salvetti formula with gradient expansions predicts electronic densities and kinetic-energy terms, validated against experimental ionization potentials (error <5%) . Applications include:

- Predicting reaction intermediates' stability.

- Mapping charge distribution in the thiazole ring for bioactivity studies.

Q. How to resolve contradictions in reported bioactivity data (e.g., MIC variations) across studies?

- Methodological Answer :

-

Standardized Assays : Use CLSI/FDA protocols for antifungal testing (e.g., Candida albicans ATCC 90028) to minimize strain-specific variability. For example, 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l) showed MIC values of 4–6 μM/mL against resistant strains, outperforming fluconazole in disk-diffusion assays (inhibition zones: 12–19 mm vs. 8–10 mm) .

-

Statistical Analysis : Apply ANOVA to compare bioactivity across replicates, accounting for variables like solvent purity and incubation time.

Compound MIC (μM/mL) Inhibition Zone (mm) 4l 4–6 12–19 Fluconazole 8–10 8–10

Q. What role do hydrogen-bonding networks play in the crystal packing and stability of this compound?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like rings formed via N–H⋯S and O–H⋯N interactions. For example, in 5-(3′,4′-dihydroxyphenyl)thiazole-2-amine, intermolecular O–H⋯N bonds (2.85–3.10 Å) stabilize layered packing, confirmed by Hirshfeld surface analysis .

Methodological Notes

- Avoided Sources : Commercial data from unreliable vendors (e.g., ) were excluded per guidelines.

- Data Consistency : Cross-referenced synthesis yields and bioactivity metrics from peer-reviewed studies to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.